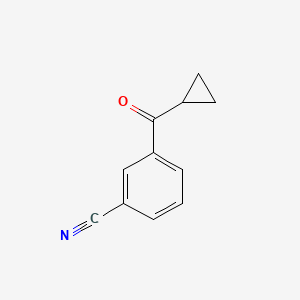

3-Cyanophenyl cyclopropyl ketone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(cyclopropanecarbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFHVVYSUPIKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642488 | |

| Record name | 3-(Cyclopropanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-86-1 | |

| Record name | 3-(Cyclopropanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Significance and Synthetic Utility of Cyclopropyl Ketones

Cyclopropyl (B3062369) ketones are a class of organic compounds that feature a three-membered cyclopropane (B1198618) ring attached to a carbonyl group. Their significance in organic chemistry stems from the inherent chemical properties of the cyclopropyl group.

The cyclopropane ring is characterized by significant ring strain due to its compressed C-C-C bond angles of 60°. This strain, coupled with the unique orbital arrangement of its C-C bonds, imparts properties akin to a carbon-carbon double bond. This "unsaturated" character allows the cyclopropyl group to participate in a variety of chemical transformations not typically observed in other cycloalkanes.

The synthetic utility of cyclopropyl ketones is vast. They are recognized as crucial intermediates in the synthesis of a wide range of compounds, from pharmaceuticals to agrochemicals. chemicalbook.com Their strained three-membered ring can undergo selective cleavage under various conditions, making them ideal precursors for more complex structures. Key reactions involving cyclopropyl ketones include:

Ring-Opening Reactions: The strained ring can be opened by nucleophiles or through metal-catalyzed processes, providing access to linear, 1,3-difunctionalized products that can be difficult to synthesize via other methods. nih.gov

Cycloaddition Reactions: Cyclopropyl ketones are valuable substrates in formal [3+2] cycloaddition reactions with alkenes and alkynes. nih.govresearchgate.net These reactions are powerful tools for constructing five-membered rings, which are common motifs in natural products and bioactive molecules.

Rearrangements: Under acidic conditions, aryl cyclopropyl ketones can undergo rearrangement and cyclization to form fused ring systems like tetralones. rsc.org

This reactivity makes cyclopropyl ketones versatile synthons for building molecular complexity in a controlled and efficient manner. researchgate.net

The Role of 3 Cyanophenyl Cyclopropyl Ketone As a Versatile Organic Building Block

3-Cyanophenyl cyclopropyl (B3062369) ketone is a bifunctional molecule that offers multiple reaction sites for synthetic elaboration. Its structure consists of a cyclopropyl ketone moiety attached to a benzene (B151609) ring, which is substituted with a nitrile (cyano) group at the meta position. This specific arrangement makes it a highly versatile building block for creating diverse and complex molecules.

The utility of this compound is derived from the distinct reactivity of its three main components: the ketone, the cyclopropane (B1198618) ring, and the cyano-substituted phenyl ring.

The ketone functional group can undergo standard carbonyl chemistry, such as reduction to an alcohol, reductive amination, or addition of organometallic reagents.

The cyclopropyl ring , as previously discussed, can be activated for ring-opening or cycloaddition, serving as a three-carbon synthon. nih.gov

The benzonitrile moiety is a particularly useful functional group. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, among other transformations. youtube.comyoutube.com These conversions allow for significant diversification of the molecular scaffold.

The presence of both the ketone and the nitrile group allows for sequential or orthogonal chemical modifications, enabling the synthesis of complex libraries of compounds from a single, advanced intermediate. For instance, the ketone can be transformed first, followed by modification of the nitrile, or vice versa, leading to a wide array of final products. This strategic potential makes 3-Cyanophenyl cyclopropyl ketone a valuable precursor in discovery programs aimed at identifying new bioactive agents.

Below are the physicochemical properties of the compound.

| Property | Value |

| IUPAC Name | 3-(cyclopropanecarbonyl)benzonitrile |

| CAS Number | 35120-40-8 |

| Molecular Formula | C₁₁H₉NO |

| Molecular Weight | 171.19 g/mol |

| Canonical SMILES | C1CC1C(=O)C2=CC=CC(=C2)C#N |

| InChI Key | FGMHIDAJAPMTCB-UHFFFAOYSA-N |

Computational and Theoretical Investigations into Cyclopropyl Ketone Reactivity

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving aryl cyclopropyl (B3062369) ketones. These studies offer detailed insights into bond-breaking and bond-forming processes, the nature of reactive intermediates, and the energetic barriers that control reaction rates.

The characteristic reactivity of cyclopropyl ketones is dominated by the cleavage of the strained three-membered ring. DFT studies have shown that the presence of an aryl substituent significantly influences the energetics of this ring-opening process. nih.govacs.org In reactions initiated by single-electron transfer, such as the SmI2-catalyzed intermolecular couplings, the aryl group plays a crucial role in stabilizing the initially formed ketyl radical intermediate through conjugation. nih.govacs.orgnih.gov This stabilization arises from the delocalization of the spin density from the ketyl radical onto the aromatic ring. acs.org

For 3-cyanophenyl cyclopropyl ketone, the electron-withdrawing nature of the cyano group at the meta position is expected to influence this stabilization. While direct conjugation of the cyano group with the radical center is not as pronounced as it would be in the para position, its inductive electron-withdrawing effect can still modulate the electronic properties of the phenyl ring and, consequently, the stability of the ketyl radical and the subsequent ring-opened species. DFT calculations on related systems have established that the activation barrier for the ring-opening of aryl cyclopropyl ketones is generally lower than that for their alkyl counterparts, a testament to the stabilizing effect of the aromatic ring. acs.org

In phosphine-catalyzed ring-opening reactions, DFT calculations have elucidated multiple competing pathways. scilit.comrsc.org These studies reveal a sequence of events typically involving nucleophilic attack by the phosphine (B1218219) on the carbonyl carbon, followed by ring opening to form a zwitterionic intermediate. The specific pathway and the favorability of the ring-opening step are highly dependent on the substituents on both the cyclopropyl ring and the phenyl group. rsc.org

| Substrate | Catalyst/Initiator | Computational Method | Calculated Activation Barrier (kcal/mol) |

|---|---|---|---|

| Phenyl cyclopropyl ketone | SmI2 | DFT | 24.6 |

| Cyclohexyl cyclopropyl ketone | SmI2 | DFT | 25.4 |

Computational studies have been pivotal in understanding the origins of stereoselectivity in reactions of aryl cyclopropyl ketones. In enantioselective photocatalytic [3+2] cycloadditions, for instance, the interaction between a chiral Lewis acid catalyst and the substrate is key to controlling the stereochemical outcome. nih.gov DFT calculations can model the catalyst-substrate complex and identify the lower energy transition states that lead to the major enantiomer.

Research on the asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones has shown that the reaction tolerates significant electronic perturbations on the aryl ring. nih.gov Both electron-donating and electron-withdrawing substituents have been shown to be compatible with achieving high enantioselectivity. nih.gov Notably, substituents at the 3-position of the phenyl ring, such as the cyano group in this compound, have been observed to have a minimal impact on the selectivity of the reaction. nih.gov This suggests that the primary interactions governing stereocontrol are localized to the coordination of the Lewis acid to the ketone's carbonyl group and the subsequent approach of the reacting partner, with the electronic nature of the meta-substituent playing a secondary role. nih.govresearchgate.net

In gold-catalyzed enyne cycloisomerization reactions, DFT calculations have helped to elucidate the role of hydrogen-bonding interactions between the ligand and the substrate in determining the stereochemical outcome. acs.org By modeling the transition states for the formation of opposite enantiomers, the energetic preference for one pathway over the other can be quantified, providing a rationale for the observed enantioselectivity. acs.org

The photochemistry of aryl cyclopropyl ketones involves the population of electronic excited states, the dynamics of which dictate the reaction pathways. Theoretical studies provide invaluable insights into the nature of these excited states and their subsequent evolution. Upon absorption of light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this state, it can undergo several processes, including fluorescence, intersystem crossing to a triplet state (T₁), or chemical reaction. msu.edu

For aryl ketones, the lowest excited states are often of n→π* or π→π* character. The relative energies of these states can be influenced by substituents on the aromatic ring and the solvent polarity. The electron-withdrawing cyano group in this compound is expected to lower the energy of the π* orbitals, potentially affecting the nature and reactivity of the excited state. Theoretical studies on related cyanophenyl-containing molecules, such as p-cyanophenylalanine, have shown that the cyano group can significantly influence the fluorescence properties and excited-state lifetimes. researchgate.net

In photocatalytic [3+2] cycloadditions, the reaction is initiated by the single-electron reduction of the aryl cyclopropyl ketone in its excited state. acs.org Theoretical models can help to understand the efficiency of this electron transfer process and the subsequent steps of the reaction, which involve the ring-opening of the resulting radical anion. The lifetime and geometry of the excited state are critical factors that determine the success of these photochemical reactions. msu.edu

| Process | Description | Typical Timescale |

|---|---|---|

| Light Absorption (Excitation) | S₀ → S₁ | ~10-15 s |

| Internal Conversion | Relaxation to lower vibrational levels or electronic states of the same multiplicity | 10-12 - 10-10 s |

| Intersystem Crossing (ISC) | S₁ → T₁ | 10-10 - 10-8 s |

| Fluorescence | Radiative decay from S₁ → S₀ | 10-9 - 10-7 s |

| Phosphorescence | Radiative decay from T₁ → S₀ | 10-3 - 10¹ s |

Understanding Reactivity Trends and Catalyst Stabilization

Computational studies are crucial for rationalizing reactivity trends across a series of related substrates and for understanding how catalysts are stabilized during a reaction. In the context of this compound, theoretical models can predict how the electronic properties imparted by the cyano group affect its reactivity compared to other substituted aryl cyclopropyl ketones.

Catalyst stabilization is another critical aspect that can be investigated computationally. In reactions involving sensitive catalysts like SmI₂, side reactions can lead to catalyst deactivation. acs.orgresearchgate.net Computational studies can help to identify these deactivation pathways and inform strategies to mitigate them, such as the use of additives. For instance, in the case of less reactive alkyl cyclopropyl ketones, the addition of Sm(0) has been shown to be necessary to maintain the catalytic activity of SmI₂ over longer reaction times. acs.orgresearchgate.net Understanding the interplay between substrate reactivity and catalyst stability is key to developing robust and efficient catalytic systems for reactions involving challenging substrates like cyclopropyl ketones. researchgate.net

Synthetic Applications and Strategic Importance of 3 Cyanophenyl Cyclopropyl Ketone and Its Derivatives

Construction of Complex Carbocyclic Systems (e.g., Substituted Cyclopentanes, Bicyclo[3.3.0]octanes)

Aryl cyclopropyl (B3062369) ketones, including the 3-cyanophenyl variant, are valuable precursors for the synthesis of intricate carbocyclic frameworks. These reactions often proceed through radical or photocatalytic pathways, leveraging the ring strain of the cyclopropane (B1198618) moiety to drive carbon-carbon bond formation.

One notable application is the enantioselective photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones with alkenes to afford densely substituted cyclopentanes. nih.gov This method provides a powerful tool for the stereocontrolled construction of five-membered rings, which are common motifs in bioactive molecules. nih.gov The reaction mechanism typically involves the generation of a ketyl radical intermediate upon photoexcitation and single-electron transfer, followed by ring opening of the cyclopropane and subsequent cycloaddition with an alkene. nih.gov The use of chiral Lewis acids in conjunction with a photoredox catalyst allows for high levels of enantioselectivity. nih.gov

Furthermore, cyclopropyl ketones can be employed in formal [3+2] cycloadditions with various partners, including alkenes and alkynes, to produce complex, sp³-rich products. nih.gov For instance, the reaction of alkyl cyclopropyl ketones with alkenes, catalyzed by samarium(II) iodide (SmI₂), yields substituted cyclopentanes. nih.gov This approach has been shown to be effective even for less reactive alkyl cyclopropyl ketones, highlighting the robustness of the catalytic system. nih.gov

The synthesis of bicyclo[3.3.0]octane systems, a core structure in numerous natural products, can also be approached using cyclopropyl ketone chemistry. nih.govrsc.org While direct examples starting from 3-cyanophenyl cyclopropyl ketone are not extensively detailed in the provided search results, the general reactivity patterns of aryl cyclopropyl ketones suggest their potential in constructing such bicyclic frameworks through intramolecular cyclization strategies or tandem reaction sequences. The acid-catalyzed cyclization of certain aryl cyclopropyl ketones can lead to the formation of tetralone structures, demonstrating the propensity of these systems to undergo ring-forming reactions. rsc.org

Table 1: Examples of Carbocycle Synthesis from Cyclopropyl Ketones

| Starting Material | Reagent/Catalyst | Product Type | Reference |

| Aryl cyclopropyl ketone | Alkene, Chiral Lewis Acid, Photocatalyst | Substituted cyclopentane (B165970) | nih.gov |

| Alkyl cyclopropyl ketone | Alkene, SmI₂ | Substituted cyclopentane | nih.gov |

| Aryl cyclopropyl ketone | Acid catalyst | Tetralone | rsc.org |

Synthesis of Diverse Heterocyclic Frameworks (e.g., Pyrroles, Thiazoles)

The reactivity of the cyclopropyl ketone moiety can be harnessed for the construction of various heterocyclic systems. The ring-opening of donor-acceptor cyclopropanes, a class to which derivatives of this compound can belong, serves as a key strategy in this regard. nih.gov These cyclopropanes can act as synthetic equivalents of 1,3-dipoles, enabling access to a range of heterocyclic compounds that are otherwise challenging to synthesize. nih.gov

For the synthesis of pyrroles , several methods exist that could potentially be adapted for substrates derived from this compound. uctm.eduorientjchem.orgorganic-chemistry.org For example, the reaction of ketones with amines and diols, catalyzed by ruthenium, can yield substituted pyrroles. organic-chemistry.org Another approach involves the gold-catalyzed reaction of α-amino ketones with alkynes. organic-chemistry.org While not directly employing this compound, these methods highlight the general strategies for pyrrole (B145914) synthesis where a ketone functionality is a key starting point.

The synthesis of thiazoles often involves the reaction of α-haloketones with thioamides, a process known as the Hantzsch thiazole (B1198619) synthesis. chemicalbook.comyoutube.com A derivative of this compound, upon appropriate functionalization to an α-haloketone, could serve as a precursor in this classic heterocyclic synthesis. Thiazoles are important structural motifs found in numerous pharmacologically active compounds. chemicalbook.com

Table 2: General Strategies for Heterocycle Synthesis

| Target Heterocycle | General Precursors | Key Reaction Type | Reference |

| Pyrrole | Ketone, Amine, Diol | Ruthenium-catalyzed condensation | organic-chemistry.org |

| Pyrrole | α-Amino ketone, Alkyne | Gold-catalyzed cycloaddition | organic-chemistry.org |

| Thiazole | α-Haloketone, Thioamide | Hantzsch synthesis | chemicalbook.comyoutube.com |

Development of Chiral Building Blocks for Asymmetric Synthesis

This compound and its derivatives are valuable starting materials for the development of chiral building blocks. The enantioselective reactions involving these ketones allow for the creation of stereochemically defined intermediates that can be further elaborated into complex chiral molecules.

A significant advancement in this area is the asymmetric [3+2] photocycloaddition mentioned earlier, which produces enantioenriched cyclopentane structures. nih.gov These products, bearing multiple stereocenters, are ideal chiral building blocks for subsequent synthetic transformations. The ability to control the absolute stereochemistry of these cycloadditions is a key advantage for applications in asymmetric synthesis. nih.gov

Furthermore, the cyclopropane ring itself, when appropriately substituted, can be a source of chirality. The diastereoselective cyclopropanation of alkenes using various methods can introduce stereocenters that are retained or transferred in subsequent reactions. organic-chemistry.org For example, rhodium-catalyzed annulation of allylic alcohols with N-enoxyphthalimides yields substituted cyclopropyl ketones with high diastereoselectivity. organic-chemistry.org These chiral cyclopropyl ketones can then serve as versatile intermediates in asymmetric synthesis.

The development of chiral chromane (B1220400) derivatives, which are important in medicinal chemistry, has been achieved through cascade reactions involving aldehydes and nitrovinylphenols, demonstrating the utility of asymmetric organocatalysis in generating chiral heterocyclic building blocks. rsc.org While not directly starting from this compound, this illustrates the broader context of creating chiral synthons for complex molecule synthesis.

Strategic Integration in Multi-Step Organic Syntheses

The unique reactivity of this compound and its derivatives makes them strategically important intermediates in multi-step organic syntheses. Their ability to participate in a variety of transformations allows for the efficient construction of complex molecular scaffolds.

The cyclopropyl group can act as a "masked" functionality, which can be unveiled at a later stage of a synthesis to reveal a more complex structure. For instance, the ring-opening of the cyclopropane can lead to the formation of linear chains with specific functional groups, which can then undergo further cyclizations or transformations. This strategic use of the cyclopropyl ketone moiety allows for a modular and convergent approach to the synthesis of complex target molecules.

In the context of natural product synthesis, building blocks derived from cyclopropyl ketones are highly valuable. The synthesis of molecules containing the bicyclo[3.3.0]octane ring system, for example, often relies on precursors that can be readily cyclized to form the fused five-membered rings. rsc.org The strain energy of the cyclopropane ring can be a driving force for such cyclizations. rsc.org

The versatility of the cyano group and the ketone functionality in this compound further enhances its strategic importance. These groups can be transformed into a wide array of other functional groups, providing multiple avenues for further synthetic elaboration. For example, the ketone can be reduced to an alcohol or converted to an alkene, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. This functional group tolerance and transformability make this compound a valuable linchpin in the design of complex synthetic routes.

Q & A

Q. What are the common synthetic routes for preparing 3-cyanophenyl cyclopropyl ketone in laboratory settings?

Synthesis typically involves cyclopropanation of α,β-unsaturated ketones via transition metal-catalyzed carbene transfer or ring-closing strategies. For example, nickel-catalyzed [3+2] cycloaddition between aryl alkynes and cyclopropane precursors under organoaluminum co-catalysis (e.g., AlMe₃) enables efficient construction of the cyclopropyl ketone framework . Alternative approaches include acid-mediated cyclization of γ-keto carboxylic acid derivatives, where controlled decarboxylative rearrangement preserves the cyclopropyl moiety .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

High-resolution NMR (¹H/¹³C) coupled with 2D correlation spectroscopy (COSY, HSQC) is critical for resolving cyclopropane ring proton coupling patterns and verifying carbonyl conjugation. The C2 cyclopropyl proton environment can be analyzed through deuterium exchange experiments and multiplet decomposition . IR spectroscopy confirms ketone carbonyl stretching (~1700 cm⁻¹), while mass spectrometry (HRMS) validates molecular integrity. X-ray crystallography remains definitive for absolute configuration determination in chiral derivatives .

Q. How does the cyclopropyl ring influence the reactivity of this compound in transition-metal-catalyzed [3+2] cycloadditions?

The strained cyclopropane ring acts as a three-carbon synthon, undergoing oxidative addition to low-valent metals (e.g., Ni⁰) to form metallacyclic intermediates. This enables regioselective coupling with alkynes via a [3+2] pathway. Organoaluminum reagents (e.g., AlMe₃) facilitate cyclopropane activation by coordinating to the ketone oxygen, lowering the activation barrier for metal insertion . The electron-withdrawing cyano group on the phenyl ring enhances electrophilicity at the ketone carbonyl, promoting catalyst turnover .

Advanced Research Questions

Q. What mechanistic insights explain the divergent outcomes of acid-catalyzed vs. transition-metal-mediated reactions involving this compound?

Acid catalysis typically induces cyclopropyl ring-opening via protonation of the carbonyl, leading to carbocation rearrangements or dihydrofuran formation through Wagner-Meerwein shifts . In contrast, transition metals (Ni, Ru) mediate concerted [3+2] cycloadditions by stabilizing radical anion intermediates, preserving the cyclopropane geometry. The choice of catalyst dictates reaction pathway: Lewis acids promote polar mechanisms, while photoredox systems (Ru(bpy)₃²⁺) enable single-electron transfer processes that generate stabilized radical species .

Q. How can computational methods (e.g., DFT, molecular mechanics) predict and rationalize the regioselectivity of cyclopropyl ketone ring-opening reactions?

Molecular mechanics parametrization of cyclopropyl ketone conformers (s-cis vs. s-trans) reveals preferential orbital alignment for nucleophilic attack. DFT studies show that electron-deficient cyclopropane carbons exhibit lower activation energies for Sₙ2-type ring-opening. For rigid systems (e.g., tricyclo[3.3.0.0²ˡ⁸]octan-3-one), computational models accurately predict regioselectivity based on dihedral angle analysis between the cyclopropane bond and ketone π-system . Transition state simulations further elucidate steric and electronic effects in cuprate addition reactions .

Q. What strategies optimize enantioselectivity in catalytic [3+2] cycloadditions of this compound with unsymmetrical alkynes?

Chiral Lewis acid co-catalysts (e.g., La(OTf)₃ with TMEDA) induce asymmetric induction by coordinating both the ketone and alkyne substrates, creating a stereodefined pocket . Ligand design in nickel complexes (bulky phosphines, bisoxazolines) controls facial selectivity during metallacycle formation. Kinetic resolution through chiral photocatalysts (e.g., Ru((R)-BINAP)₃²⁺) enables enantiocontrol in radical anion pathways. Substrate engineering, such as using ortho-disubstituted aryl groups, enhances steric differentiation in the transition state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.